2,3',4,5',6-Pentaphenyl-3,4'-biphenyldiamine
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Overview
Description
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine is a complex organic compound with the molecular formula C42H32N2 and a molecular weight of 564.737 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a biphenyl core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups play a crucial role in stabilizing the compound’s interactions with these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine can be compared with other similar compounds, such as:
- 3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
- 2,2’-Diiodo-3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
- 4,4’-Dimethoxy-3,3’,5,5’-Tetramethylbiphenyl
- 3,3’,4,4’,5,5’-Hexamethoxybiphenyl
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly affect their chemical properties and applications .
Properties
CAS No. |
40252-22-0 |
---|---|
Molecular Formula |
C42H32N2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
3-(4-amino-3,5-diphenylphenyl)-2,4,6-triphenylaniline |
InChI |
InChI=1S/C42H32N2/c43-41-36(30-18-8-2-9-19-30)26-34(27-37(41)31-20-10-3-11-21-31)39-35(29-16-6-1-7-17-29)28-38(32-22-12-4-13-23-32)42(44)40(39)33-24-14-5-15-25-33/h1-28H,43-44H2 |
InChI Key |
YPHFAFSBVQUIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=C(C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)N)C7=CC=CC=C7 |
Origin of Product |
United States |
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